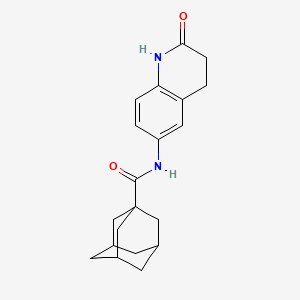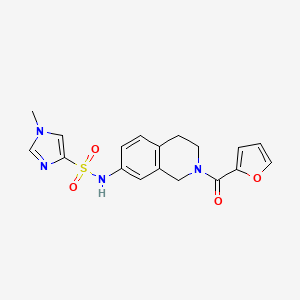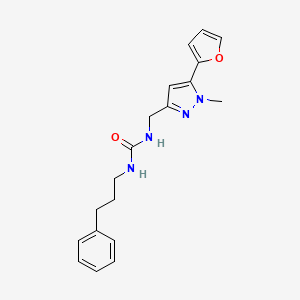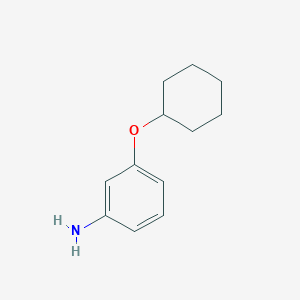![molecular formula C21H17ClF3N3O3S B2967460 N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide CAS No. 400087-58-3](/img/structure/B2967460.png)
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide is a complex organic compound known for its unique structural components and versatile reactivity. It's utilized in various scientific research fields due to its distinct chemical properties, providing a foundation for advancements in multiple disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide generally involves multi-step procedures, incorporating reactions like etherification and hydrazone formation under controlled conditions:
Initial etherification: of 2-thiophene carboxylic acid with 3-(trifluoromethyl)benzyl bromide in the presence of a base to form the key intermediate.
Formation of the imidoyl compound: by reacting 4-chlorophenoxyacetonitrile with hydrazine hydrate, followed by coupling with the intermediate product.
Completion of synthesis: through purification and crystallization steps to isolate the final compound.
Industrial Production Methods
Industrial production might optimize the reaction conditions for scalability, focusing on catalysts, solvents, and temperature controls to achieve higher yields and purity. Techniques like continuous flow chemistry could be employed to streamline the synthesis process and minimize reaction time.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide exhibits a range of reactivity including:
Oxidation: Under specific conditions, it can undergo oxidative transformations affecting its thiophene or aromatic moieties.
Reduction: Reducing agents can modify its functional groups, potentially converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Often uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with palladium catalyst.
Substitution: Halogenation or sulfonation reagents for electrophilic substitution; nucleophilic agents for nucleophilic substitution.
Major Products
The reactions yield various derivatives, including modified phenoxy groups, thiophene structures, and hydrazide derivatives.
Scientific Research Applications
Chemistry
Synthetic Organic Chemistry: Utilized in developing new organic compounds and studying reaction mechanisms.
Catalysis: Acts as a catalyst or catalyst precursor in specific organic reactions.
Biology
Bioactive Molecules: Explored for its potential as a bioactive agent in pharmaceutical research.
Enzyme Inhibition: Investigated for its role in inhibiting specific biological pathways.
Medicine
Drug Development: Used as a lead compound in developing new therapeutic agents targeting diseases.
Industry
Material Science: Applied in creating novel materials with unique electronic or optical properties.
Mechanism of Action
The compound's effects arise from its interactions with molecular targets, such as enzymes or receptors. It can modulate biological pathways through binding and inhibition, influencing processes like signal transduction or metabolic activity.
Comparison with Similar Compounds
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide stands out for its distinctive trifluoromethyl and chlorophenoxy groups, offering unique reactivity and biological activity compared to similar compounds:
N'-[2-(4-bromophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide: The presence of bromine instead of chlorine changes its reactivity and biological interactions.
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(methyl)benzyl]oxy}-2-thiophenecarbohydrazide: The trifluoromethyl group is replaced by a methyl group, altering its physicochemical properties and reactivity.
This compound's uniqueness lies in its functional groups and their collective influence on its chemical and biological behavior, making it a valuable asset in various research domains.
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O3S/c22-15-4-6-16(7-5-15)30-12-18(26)27-28-20(29)19-17(8-9-32-19)31-11-13-2-1-3-14(10-13)21(23,24)25/h1-10H,11-12H2,(H2,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDISMWITRFKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)NN=C(COC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)N/N=C(/COC3=CC=C(C=C3)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2967377.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2967381.png)
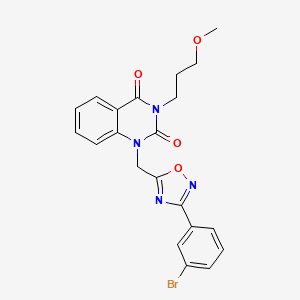
![5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2967383.png)
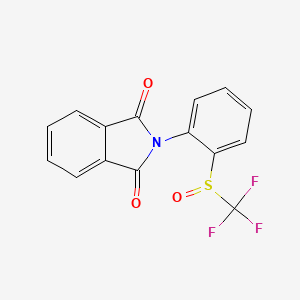
![8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2967385.png)
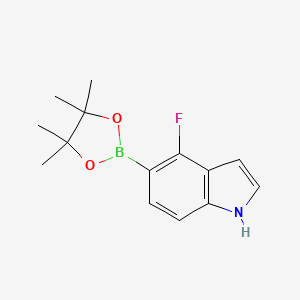
![2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2967391.png)
![Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2967392.png)
![1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2967394.png)
